molecular formula C26H27FN2O4S B11459152 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11459152
M. Wt: 482.6 g/mol
InChI Key: VFYAXBFKDYAPCF-UHFFFAOYSA-N
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Description

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorine, methoxy groups, and an isoquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorophenoxy group, and subsequent functionalization with methoxy and carbothioamide groups. Common reagents used in these reactions include fluorophenol, methoxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
  • 1-((4-bromophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Uniqueness

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C26H27FN2O4S

Molecular Weight

482.6 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H27FN2O4S/c1-30-23-7-5-4-6-21(23)28-26(34)29-13-12-17-14-24(31-2)25(32-3)15-20(17)22(29)16-33-19-10-8-18(27)9-11-19/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,28,34)

InChI Key

VFYAXBFKDYAPCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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